Cas no 1805001-06-2 (3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol)

3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol Chemical and Physical Properties
Names and Identifiers
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- 3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol
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- Inchi: 1S/C7H9F2N3O/c8-7(9)6-4(11)1-3(10)5(2-13)12-6/h1,7,13H,2,10-11H2
- InChI Key: WYPUUGWYEDGEPY-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=C(C(CO)=N1)N)N)F
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- Topological Polar Surface Area: 85.2
- XLogP3: -0.2
3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029074836-250mg |
3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol |
1805001-06-2 | 97% | 250mg |
$499.20 | 2022-04-01 | |
Alichem | A029074836-500mg |
3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol |
1805001-06-2 | 97% | 500mg |
$782.40 | 2022-04-01 | |
Alichem | A029074836-1g |
3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol |
1805001-06-2 | 97% | 1g |
$1,445.30 | 2022-04-01 |
3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol Related Literature
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
Additional information on 3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol
3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol: A Comprehensive Overview
The compound 3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol (CAS No. 1805001-06-2) is a highly specialized organic molecule with significant potential in various fields of chemical research and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied due to their unique electronic properties and versatility in chemical reactions. The structure of this molecule features a pyridine ring substituted with amino groups at positions 3 and 5, a difluoromethyl group at position 2, and a hydroxymethyl group at position 6. These substituents contribute to its distinct chemical behavior and reactivity.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery, particularly in the development of novel pharmaceutical agents. The presence of amino groups in 3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol enhances its ability to act as a hydrogen bond donor, which is a critical property for bioavailability and target binding in medicinal chemistry. Additionally, the difluoromethyl group introduces electron-withdrawing effects, further modulating the electronic properties of the molecule and making it suitable for various catalytic applications.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of advanced materials. Researchers have explored its role in constructing heterocyclic frameworks, which are essential components in modern electronics and optoelectronic devices. The hydroxymethyl group at position 6 provides an additional site for functionalization, enabling the creation of more complex molecular architectures with tailored properties.
Moreover, 3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol has shown potential in catalytic processes due to its ability to stabilize transition states during reactions. This property has been leveraged in the development of enantioselective catalysts for asymmetric synthesis, a field that continues to grow in importance for producing chiral pharmaceuticals and agrochemicals.
In terms of synthesis, this compound can be prepared through a variety of methods, including nucleophilic aromatic substitution and condensation reactions. Recent advancements in green chemistry have led to the development of more sustainable routes for its production, minimizing environmental impact while maintaining high yields.
The structural uniqueness of 3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol also makes it an attractive candidate for studying fundamental chemical concepts such as aromaticity and conjugation. Its ability to participate in diverse reaction pathways underscores its value as a versatile building block in organic synthesis.
Looking ahead, ongoing research is focused on exploring new applications for this compound in areas such as energy storage materials and biomedical imaging agents. Its ability to serve as both a precursor and an active component in these technologies positions it as a key player in future innovations across multiple disciplines.
In conclusion, 3,5-Diamino-2-(difluoromethyl)pyridine-6-methanol (CAS No. 1805001-06-2) is a multifaceted compound with significant implications for contemporary chemical research and industry. Its unique structure and reactivity make it an invaluable tool for advancing scientific knowledge and developing practical solutions across various fields.
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